

Application Notes and Protocols: Intramolecular Hydrosilation using 1,1,3,3-Tetramethyldisiloxane (TMDS)

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Compound of Interest

Compound Name: 1,1,3,3-Tetramethyldisilazane

Cat. No.: B098777

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Introduction

Intramolecular hydrosilation is a powerful cyclization strategy in organic synthesis, enabling the formation of silicon-containing heterocyclic compounds. This reaction involves the intramolecular addition of a silicon-hydride (Si-H) bond across a carbon-carbon multiple bond, typically catalyzed by a transition metal complex. 1,1,3,3-Tetramethyldisiloxane (TMDS) is an inexpensive, mild, and readily available hydrosilating agent.^[1] Its bifunctional nature allows for its incorporation into polymeric structures or for the in-situ generation of reactive silyl ethers with unsaturated alcohols, which can then undergo intramolecular cyclization. Platinum-based catalysts, particularly Karstedt's catalyst, are highly effective for promoting these transformations.^[2] This application note provides a detailed protocol for the intramolecular hydrosilation of unsaturated alcohols using TMDS and summarizes representative data for related transformations.

Reaction Principle

The overall transformation involves two key stages. First, the unsaturated alcohol reacts with 1,1,3,3-tetramethyldisiloxane to form a silyl ether intermediate, tethering the Si-H functionality to the olefin or alkyne. In the second stage, a platinum catalyst facilitates the intramolecular

addition of the Si-H bond across the unsaturated moiety, leading to the formation of a cyclic siloxane. The reaction generally proceeds via the Chalk-Harrod mechanism.

Data Presentation

The following table summarizes representative data for platinum-catalyzed intramolecular hydrosilation reactions. While specific examples utilizing TMDS for a wide range of substrates are not extensively documented, the data presented from reactions with other silanes are illustrative of the typical yields and selectivities that can be expected for the formation of five- and six-membered rings.

Substrate	Silane	Catalyst (mol%)	Solvent	Temp. (°C)	Time (h)	Product	Yield (%)	Diastereoselectivity (d.r.)
(Z)-4-hexen-1-ol	Ph ₂ SiH ₂	Pt(dvds) (0.1)	Toluene	80	12	2,2-diphenyl-1-oxa-2-silacycloheptane	85	N/A
1-allylcyclohexan-1-ol	HSiMe ₂ OSiMe ₂ H (TMDS)	Karstedt's (0.05)	THF	60	4	Spiro[5.5]-1-oxa-2,4-disilundecane derivative	>95	>95:5
(R)-1-octen-4-ol	PhMeSiH ₂	Pt/C (1)	neat	100	24	2-methyl-2-phenyl-5-propyl-1-oxa-2-silacyclopentane	78	80:20
1,6-heptadien-4-ol	(EtO) ₃ SiH	Speier's (0.1)	neat	25	2	5-(triethoxysilylmethyl)-3-	92	N/A

							methyl- 2,5- dihydrof uran		
(S)-5- hexen- 2-ol	HSiEt ₃	Karstedt's (0.2)	Toluene	25	1		2-ethyl- 5- methyl- 1-oxa- 2- silacycl ohexan e	88	90:10

Note: This table includes data from various sources to illustrate the scope of the intramolecular hydrosilation reaction. Conditions and outcomes may vary depending on the specific substrate and silane used.

Experimental Protocols

Protocol 1: Intramolecular Hydrosilation of an Unsaturated Alcohol via In-Situ Silyl Ether Formation

This protocol describes the cyclization of an unsaturated alcohol, such as 4-penten-1-ol, using TMDS and Karstedt's catalyst.

Materials:

- 4-penten-1-ol
- 1,1,3,3-Tetramethyldisiloxane (TMDS)
- Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution, ~2% Pt in xylene)
- Anhydrous toluene
- Inert gas (Argon or Nitrogen)

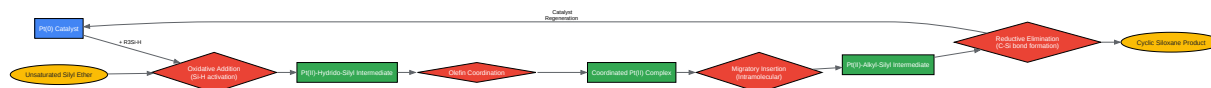
- Standard laboratory glassware (Schlenk flask, syringe, condenser)
- Magnetic stirrer and heating plate

Procedure:

- **Reaction Setup:** A 50 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of inert gas.
- **Reagent Addition:** The flask is charged with 4-penten-1-ol (1.0 mmol, 1.0 eq.). Anhydrous toluene (10 mL) is added via syringe.
- **Silyl Ether Formation:** 1,1,3,3-Tetramethyldisiloxane (TMDS) (0.5 mmol, 0.5 eq.) is added dropwise to the stirred solution at room temperature. The reaction mixture is stirred for 1 hour at room temperature to facilitate the formation of the silyl ether intermediate.
- **Catalyst Addition:** Karstedt's catalyst solution (0.005 mmol Pt, 0.5 mol%) is added to the reaction mixture via syringe.
- **Reaction:** The reaction mixture is heated to 80 °C and stirred for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired cyclic siloxane.

Mandatory Visualizations

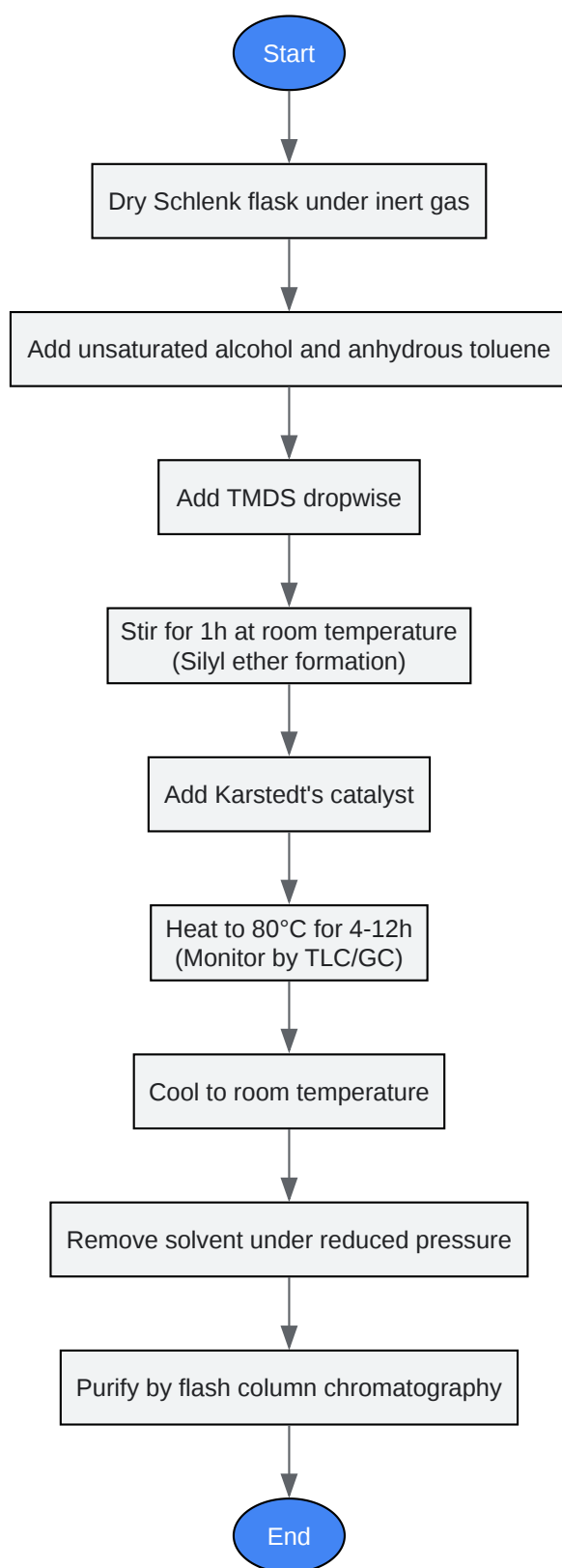
Catalytic Cycle of Intramolecular Hydrosilation



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Caption: Catalytic cycle for platinum-catalyzed intramolecular hydrosilylation.

Experimental Workflow



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Caption: Experimental workflow for intramolecular hydrosilylation.

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References

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- 2. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction [sciepub.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Intramolecular Hydrosilation using 1,1,3,3-Tetramethyldisiloxane (TMDS)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098777#protocol-for-intramolecular-hydrosilation-using-1-1-3-3-tetramethyldisilazane>]

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